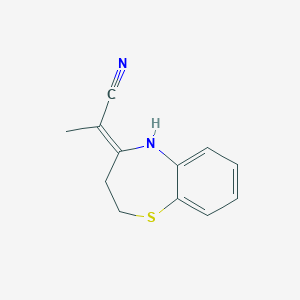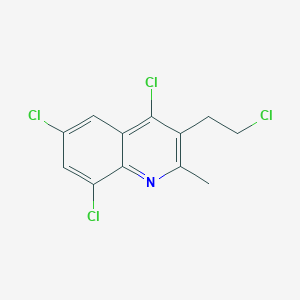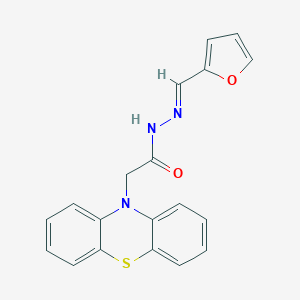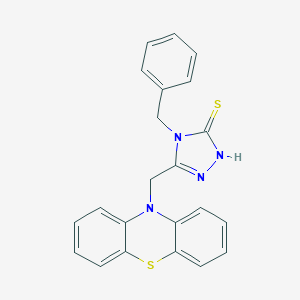
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is not fully understood, but it has been suggested to act through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile in lab experiments is its high potency and selectivity towards various receptors and enzymes. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may exhibit similar biological activities. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another direction is the exploration of its potential applications in material science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of various diseases. Finally, the development of derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and selectivity.
In conclusion, 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a promising compound with a range of potential applications in various fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile involves the reaction of 2-aminothiophenol with 3-bromopropionitrile in the presence of a base, followed by cyclization with 2-chloroacetaldehyde. This method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
Scientific Research Applications
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile has been investigated for its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs. Studies have shown that this compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Furthermore, it has been reported to have a high affinity for various receptors, such as dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders.
properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
(2Z)-2-(3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-9(8-13)10-6-7-15-12-5-3-2-4-11(12)14-10/h2-5,14H,6-7H2,1H3/b10-9- |
InChI Key |
XZACBHKUOCUBKE-KTKRTIGZSA-N |
Isomeric SMILES |
C/C(=C/1\CCSC2=CC=CC=C2N1)/C#N |
SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
Canonical SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)

![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)